Allyltrichlorosilane (CAS 107-37-9) is a highly reactive, bifunctional organosilane characterized by a terminal allyl group and a highly electrophilic trichlorosilyl moiety. In industrial and advanced laboratory settings, it serves as a primary precursor for the synthesis of complex organosilanes, a potent surface-coupling agent for self-assembled monolayers (SAMs), and a specialized reagent for the Sakurai-Hosomi-Denmark allylation. Its extreme moisture sensitivity—rapidly liberating corrosive hydrogen chloride gas upon hydrolysis—necessitates rigorous anhydrous handling protocols. Despite these handling constraints, its distinct reactivity profile makes it indispensable for metal-free asymmetric synthesis and rapid surface functionalization where less reactive silanes fail to perform [1].
Substituting allyltrichlorosilane with more stable analogs, such as allyltrimethylsilane or allyltriethoxysilane, fundamentally alters reaction pathways and process requirements. Allyltrimethylsilane lacks the highly electron-withdrawing chlorine substituents on silicon, rendering it inert to neutral Lewis bases and necessitating harsh, stoichiometric Lewis acids (e.g., TiCl4) for allylation reactions [1]. Conversely, while allyltriethoxysilane shares the ability to functionalize hydroxylated surfaces, its alkoxysilyl groups exhibit significantly slower hydrolysis and condensation kinetics, often requiring acid/base catalysts or elevated temperatures to achieve adequate surface coverage [2]. Consequently, replacing allyltrichlorosilane compromises enantioselectivity in asymmetric synthesis and drastically increases processing time in surface modification workflows.
In the asymmetric allylation of aldehydes, the highly electrophilic silicon center of allyltrichlorosilane allows for activation by neutral chiral Lewis bases (such as chiral phosphoramides or N,N'-dioxides), achieving up to 98% enantiomeric excess (ee) under metal-free conditions at temperatures as low as -40 °C. In contrast, allyltrimethylsilane is completely unreactive toward neutral Lewis bases and requires stoichiometric amounts of strong, often corrosive Lewis acids (e.g., TiCl4) to drive the Sakurai reaction, which severely limits its utility in highly enantioselective, metal-free catalytic regimes [1].
| Evidence Dimension | Reactivity toward neutral Lewis bases for asymmetric allylation |
| Target Compound Data | High reactivity, yielding up to 98% ee with catalytic chiral Lewis bases |
| Comparator Or Baseline | Allyltrimethylsilane: Unreactive; requires stoichiometric strong Lewis acids (e.g., TiCl4) |
| Quantified Difference | Enables catalytic, metal-free asymmetric allylation with >95% ee vs. no reaction under identical Lewis base conditions |
| Conditions | Aldehyde allylation in the presence of neutral chiral Lewis bases at -40 °C to room temperature |
Allows pharmaceutical chemists to synthesize chiral homoallylic alcohols without heavy metal contamination, streamlining purification and scaling.
For the functionalization of silica, glass, or oxidized metal surfaces, allyltrichlorosilane exhibits exceptionally fast reaction kinetics due to the highly labile silicon-chlorine bonds. It forms dense, covalently bonded self-assembled monolayers (SAMs) rapidly at room temperature without the need for catalysts. In direct contrast, allyltriethoxysilane (an alkoxysilane analog) hydrolyzes and condenses much more slowly, typically requiring the addition of acid or base catalysts, extended curing times, and elevated temperatures to achieve comparable surface grafting density[1].
| Evidence Dimension | Conditions required for dense surface monolayer formation |
| Target Compound Data | Rapid, uncatalyzed monolayer formation at room temperature |
| Comparator Or Baseline | Allyltriethoxysilane: Requires acid/base catalysis and/or elevated curing temperatures |
| Quantified Difference | Eliminates the need for thermal curing and catalysts while accelerating functionalization time |
| Conditions | Grafting onto hydroxylated substrates (e.g., silica, glass) in anhydrous solvents |
Significantly reduces energy consumption and processing time in the manufacturing of biosensors, microarrays, and functionalized materials.
The procurement and deployment of allyltrichlorosilane are heavily dictated by its violent reactivity with water. Quantitative safety studies demonstrate that upon contact with excess water, allyltrichlorosilane generates 50% of its maximum theoretical yield of corrosive hydrogen chloride (HCl) gas in just 0.29 minutes. This extreme hydrolytic lability stands in stark contrast to allyltrimethylsilane, which is stable to atmospheric moisture and can be handled using standard laboratory techniques without rapid degradation .
| Evidence Dimension | Rate of hydrolysis and hazardous gas generation |
| Target Compound Data | Releases 50% of theoretical HCl gas yield in 0.29 minutes upon water contact |
| Comparator Or Baseline | Allyltrimethylsilane: Stable to atmospheric moisture; no rapid generation of corrosive gases |
| Quantified Difference | Orders of magnitude higher hydrolytic reactivity, necessitating specialized anhydrous handling |
| Conditions | Exposure to excess water or atmospheric moisture at ambient temperature |
Mandates the procurement of specialized inert-atmosphere transfer equipment and strictly anhydrous storage conditions to prevent material degradation and ensure operator safety.
Leveraging its specific activation by chiral Lewis bases, allyltrichlorosilane is a primary reagent for the Sakurai-Hosomi-Denmark allylation. It is highly suited for synthesizing highly enantioenriched homoallylic alcohols without the use of toxic or difficult-to-remove heavy metal Lewis acids, making it an excellent fit for late-stage pharmaceutical development [1].
Due to its ability to form dense self-assembled monolayers rapidly at room temperature, this compound is highly suited for functionalizing silica and glass substrates. The terminal allyl group provides a versatile handle for subsequent bioconjugation or polymerization steps in biosensor manufacturing[2].
The highly reactive trichlorosilyl group allows for rapid condensation reactions, making allyltrichlorosilane a highly effective building block for synthesizing specialized allyl-functionalized silicones, crosslinked resins, and advanced polymeric materials where rapid curing and high crosslink density are required .
Flammable;Corrosive